p-Nitrophenylacetamidine hydrochloride
Overview
Description
p-Nitrophenylacetamidine hydrochloride: is a chemical compound with the molecular formula C₈H₉N₃O₂·HCl. It is characterized by a nitro group (-NO₂) attached to a phenyl ring, which is further connected to an acetamidine group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenylacetamidine hydrochloride typically involves the reaction of p-nitroaniline with chloroacetonitrile in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate nitrophenylacetamide, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenylacetamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Nitroso derivatives and nitrophenols.
Reduction: Aminophenyl derivatives.
Substitution: Amides, esters, and other substituted phenyl compounds.
Scientific Research Applications
p-Nitrophenylacetamidine hydrochloride is widely used in scientific research due to its versatility and reactivity. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which p-Nitrophenylacetamidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Activation: Interacting with cell surface receptors, triggering intracellular signaling cascades.
Comparison with Similar Compounds
p-Nitrophenylacetamidine hydrochloride is similar to other nitrophenyl derivatives, such as p-nitroaniline and p-nitrophenol. it is unique in its acetamidine group, which imparts distinct chemical and biological properties. Other similar compounds include:
p-Nitroaniline: Lacks the acetamidine group, resulting in different reactivity and applications.
p-Nitrophenol: Contains a hydroxyl group instead of the acetamidine group, leading to variations in solubility and reactivity.
Properties
IUPAC Name |
[1-amino-2-(4-nitrophenyl)ethylidene]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c9-8(10)5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOXNCVLVJFRHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=[NH2+])N)[N+](=O)[O-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39695-96-0 | |
Record name | Acetamidine, 2-(p-nitrophenyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039695960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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